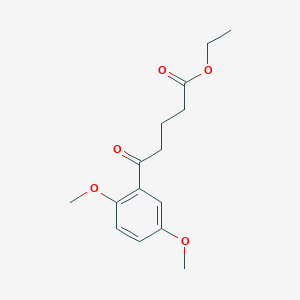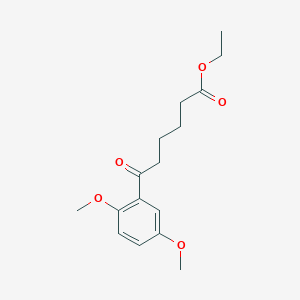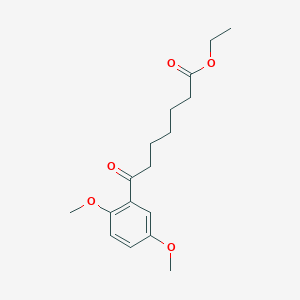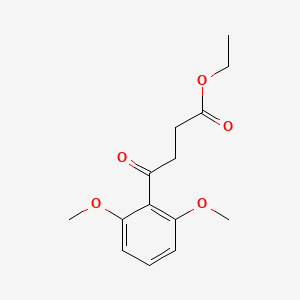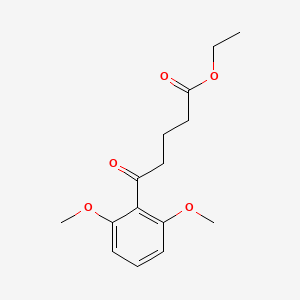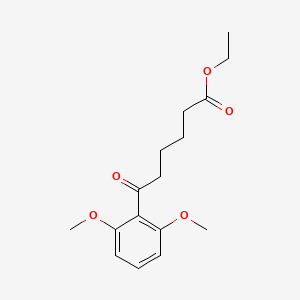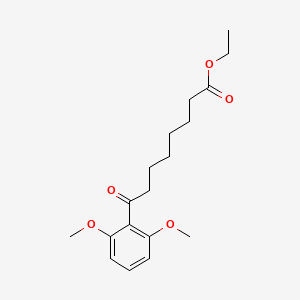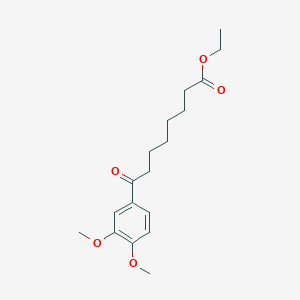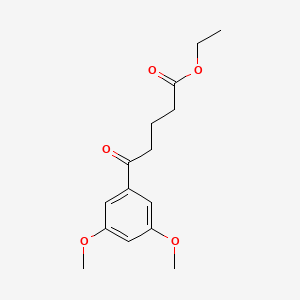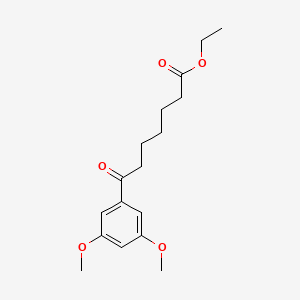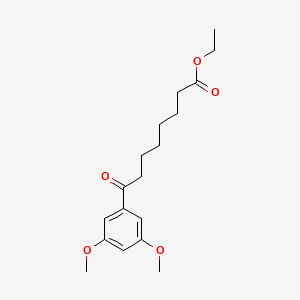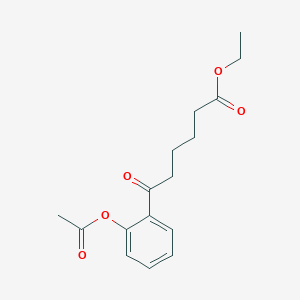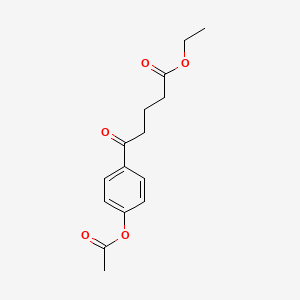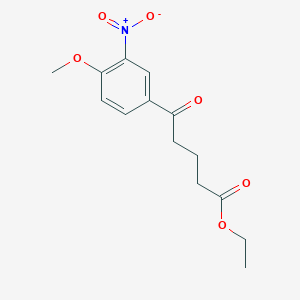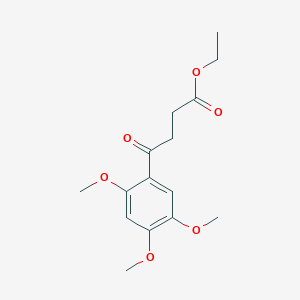
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .
Synthesis Analysis
This compound was synthesized by a one-pot method from the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate by a multi-component reaction .Molecular Structure Analysis
The molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aromatic), 3 ether(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis
The compound has been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 435.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 192.3±28.8 °C . The index of refraction is 1.496, and it has a molar refractivity of 76.6±0.3 cm3 . The compound has 6 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 0 Rule of 5 violations . Its ACD/LogP is 2.69, and its ACD/LogD (pH 5.5) is 2.24 .Applications De Recherche Scientifique
Antioxidant Properties
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate (T-2), as a derivative of 4-hydroxycoumarin, has been investigated for its antioxidant properties. A study demonstrated the compound's effectiveness in an in vitro antioxidant assay, highlighting its potential as a scavenger in a hypochlorous system (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Research on Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has also explored its growth-regulating activity in plants. A study found that this compound affects soybean plant growth, displaying concentration-dependent effects on biomass accumulation, root and shoot growth, and nitrogenase activity, indicative of its potent bioactive properties (Stanchev et al., 2010).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of similar compounds to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been studied. For instance, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, demonstrated notable antimicrobial susceptibilities, suggesting potential application areas for similar compounds (Kumar et al., 2016a); (Kumar et al., 2016b).
Biosynthetic Intermediate in Ethylene Production
In microbial studies, compounds structurally related to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been identified as intermediates in the biosynthesis of ethylene, a key compound in various biological processes. This indicates the potential role of such compounds in biochemical pathways (Billington et al., 1979).
Versatile Intermediate for Heterocycle Synthesis
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate, as an analogue of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, shows promise as an intermediate for synthesizing various heterocycles. This versatility in synthesis pathways can lead to a wide array of trifluoromethyl heterocycles, highlighting the compound's potential in organic chemistry and pharmaceutical applications (Honey et al., 2012).
Propriétés
IUPAC Name |
ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIVFFCKCPAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

